molecular formula C12H21N2NaO4 B2930643 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate CAS No. 2197052-38-1

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate

Cat. No.: B2930643
CAS No.: 2197052-38-1
M. Wt: 280.3
InChI Key: FDRCCNMICCHPAL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate is a sodium salt derivative of a piperazine-containing carboxylic acid, functionalized with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely employed in organic synthesis, particularly in peptide chemistry, to protect amine functionalities from undesired reactions during multi-step syntheses . The propanoate backbone enhances water solubility compared to its ester or free acid counterparts, making it advantageous in aqueous reaction systems.

Properties

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.Na/c1-9(10(15)16)13-5-7-14(8-6-13)11(17)18-12(2,3)4;/h9H,5-8H2,1-4H3,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRCCNMICCHPAL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate is a chemical compound used in scientific research. It is characterized by a structure that includes a sodium ion and a piperazine moiety, with a molecular weight of approximately 320.37 g/mol. The compound also features a cyclopropyl group, which contributes to its chemical properties and potential biological activities, and a tert-butoxycarbonyl group that serves as a protective group for the amine, enhancing the compound's stability and reactivity.

Key Structural Features:

  • Piperazine Moiety: The piperazine component is a versatile structure in medicinal chemistry, allowing for diverse substitutions and potential biological activities.
  • Cyclopropyl Group: This group contributes to the compound's unique chemical properties and potential biological activities.
  • Tert-Butoxycarbonyl (Boc) Group: The Boc group protects the amine, enhancing the compound's stability and reactivity in various reactions.

Potential Applications

The compound is primarily used in research settings with applications in chemistry, biology, and medicine. Due to its structural features, it may possess unique pharmacological properties compared to other similar compounds.

Mechanism of Action

The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate with structurally or functionally related compounds, focusing on molecular features, stability, and applications.

2-[4-(tert-butoxycarbonyl)-piperazin-1-yl]isonicotinate

  • Molecular Formula : C21H20F5N3O4
  • CAS RN : 944450-81-1
  • Key Features: Contains a pentafluorophenyl ester activating group, enhancing reactivity in coupling reactions. Priced at ¥66,900 for 5g (90% purity), indicating specialized use in high-value syntheses .
  • Comparison: Unlike the sodium propanoate derivative, this compound’s ester group reduces water solubility but increases reactivity in organic solvents. Its higher cost suggests niche applications, such as in fluorinated intermediates or peptide couplings.

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

  • Molecular Formula: Not explicitly stated (CAS RN: 180576-05-0)
  • Key Features: Utilizes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile (contrasting with Boc’s acid-labile stability). The acetic acid backbone may offer moderate solubility, though less than the sodium propanoate salt.
  • Comparison : Fmoc’s orthogonal deprotection profile makes it preferable in solid-phase peptide synthesis (SPPS), whereas Boc is favored in solution-phase chemistry requiring acidic conditions .

tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (15a)

  • Key Features :
    • A complex heterocyclic derivative with Boc-protected piperazine and a pyrimido[4,5-d][1,3]oxazin core.
    • Synthesized using trifluoroacetic acid (TFA), highlighting Boc’s compatibility with acidic conditions .
  • Comparison: This compound’s extended aromatic system and methylpiperazine substituent suggest applications in medicinal chemistry (e.g., kinase inhibitors). The sodium propanoate analog’s simpler structure may prioritize solubility and ease of functionalization over target-specific binding.

Data Table: Comparative Analysis of Key Compounds

Compound Name Protecting Group Molecular Weight (g/mol) Solubility Profile Primary Applications
This compound (hypothetical) Boc ~300 (estimated) High (aqueous) Peptide synthesis, intermediates
2-[4-(tert-butoxycarbonyl)-piperazin-1-yl]isonicotinate Boc 473.39 Low (organic solvents) Fluorinated intermediates
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc ~380 (estimated) Moderate (DMF, DMSO) Solid-phase peptide synthesis
Compound 15a Boc Not provided Low (isopropanol/TFA) Kinase inhibitor development

Biological Activity

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate, also known as SB-705498, is a piperazine derivative that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is primarily recognized for its potential therapeutic applications and mechanisms of action against various biological targets.

  • Molecular Formula : C15H25N2NaO4
  • Molecular Weight : 320.365 g/mol
  • CAS Number : 2251053-14-0
  • IUPAC Name : Sodium 3-cyclopropyl-2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoate

The compound is characterized by a piperazine ring substituted with a tert-butoxycarbonyl group, which contributes to its solubility and reactivity. Its synthesis involves the reaction of 4-(tert-butoxycarbonyl)piperazine with cyclopropylpropanoic acid followed by neutralization with sodium hydroxide.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar in structure to SB-705498 can inhibit bacterial growth through mechanisms such as DNA gyrase inhibition, which disrupts bacterial DNA replication and transcription processes .
  • Neuropharmacological Effects : Piperazine derivatives have been noted for their interaction with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors, which could have implications in treating psychiatric disorders .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A comparative study on piperazine derivatives highlighted that compounds structurally related to SB-705498 demonstrated significant antimicrobial properties against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were established, indicating effective bacteriostatic and bactericidal actions .
  • Inhibition of Acetylcholinesterase :
    • Research has shown that certain piperazine derivatives can inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The binding affinity at both the peripheral anionic site and the catalytic site was confirmed through molecular docking studies.

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialMRSABactericidal activity
NeuropharmacologicalAcetylcholinesteraseEnzyme inhibition

Toxicity and Safety

While this compound is primarily intended for research purposes, safety data indicate that it should be handled with care due to potential toxicity in high concentrations. It is essential to conduct further studies to evaluate its safety profile comprehensively.

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Therapeutic Applications : Investigating its potential as an antimicrobial agent in clinical settings.
  • Neuropharmacological Studies : Further exploration of its effects on neurotransmitter systems could lead to novel treatments for neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate, and how is purity ensured?

  • Methodological Answer : The compound is synthesized via coupling reactions between tert-butoxycarbonyl (Boc)-protected piperazine and propanoate derivatives. After Boc deprotection, the sodium salt is formed through hydrolysis. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is validated by HPLC (≥95%) using a C18 column and a mobile phase of methanol/buffer (sodium acetate and sodium 1-octanesulfonate, pH 4.6) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) identifies functional groups and connectivity, while infrared (IR) spectroscopy confirms carbonyl (C=O) and carboxylate (COO⁻) groups. High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+Na]⁺). PubChem-derived computational data (SMILES, InChI) are cross-referenced for validation .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer : Reverse-phase HPLC with UV detection (220–280 nm) is standard. System suitability tests include retention time reproducibility and peak symmetry. Stability studies under varying pH, temperature, and humidity conditions are conducted using accelerated degradation protocols. Sodium counterion integrity is confirmed via ion chromatography .

Advanced Research Questions

Q. How can X-ray crystallography elucidate conformational properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles (e.g., C-N-C in piperazine rings) and torsional conformations. For example, analogous piperazine derivatives exhibit bond angles ranging from 105.5° to 179.97°, reflecting steric and electronic influences. Data refinement software (e.g., SHELX) models thermal displacement parameters and hydrogen bonding networks .

Q. What strategies optimize acylation or alkylation reactions involving the piperazine moiety?

  • Methodological Answer : Acylation is performed in dichloromethane with triethylamine as a base, using stoichiometric control (1.2–1.5 equivalents of acyl chloride). Reaction progress is monitored by TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). For alkylation, phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reactivity. Post-reaction Boc deprotection uses trifluoroacetic acid (TFA) in dichloromethane .

Q. How do structural modifications impact biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Analog synthesis focuses on substituting the Boc group (e.g., with acetyl or benzyl carbamates) or modifying the propanoate chain (e.g., introducing halogens or aryl groups). Bioassays (e.g., enzyme inhibition or receptor binding) are conducted, with activity correlated to computed similarity indices (0.85–0.95 vs. reference compounds). Molecular docking simulations predict binding affinities to target proteins .

Methodological Notes

  • References : Ensure all synthetic and analytical protocols adhere to institutional safety guidelines.
  • Data Contradictions : Discrepancies in crystallographic angles (e.g., 118.30° vs. 121.03° in ) may arise from solvent polarity or crystal packing effects.
  • Advanced Tools : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electronic properties for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.